molecular formula C21H20N2O5 B2458945 3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide CAS No. 887224-44-4

3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2458945
CAS No.: 887224-44-4
M. Wt: 380.4
InChI Key: NRIMOUIAQOVWNK-UHFFFAOYSA-N
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Description

3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a butyramido group, and a dihydrobenzo[dioxin] moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and carboxylic acid derivatives.

    Introduction of the Butyramido Group: This step involves the amidation of the benzofuran core using butyric acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Attachment of the Dihydrobenzo[dioxin] Moiety: This can be done through nucleophilic substitution reactions, where the dihydrobenzo[dioxin] group is introduced using appropriate halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran or dihydrobenzo[dioxin] rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated intermediates in the presence of nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzofuran or dihydrobenzo[dioxin] derivatives.

Scientific Research Applications

3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating their activity, leading to changes in metabolic pathways.

    Interact with DNA/RNA: Affecting gene expression and protein synthesis.

    Modulate receptor activity: Influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: Compounds with similar dihydrobenzo[dioxin] moieties.

    Benzofuran derivatives: Compounds with a benzofuran core but different substituents.

    Butyramido derivatives: Compounds with a butyramido group attached to different cores.

Uniqueness

3-butanamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(butanoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-2-5-18(24)23-19-14-6-3-4-7-15(14)28-20(19)21(25)22-13-8-9-16-17(12-13)27-11-10-26-16/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIMOUIAQOVWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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